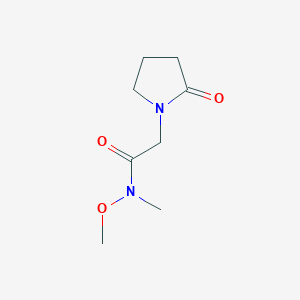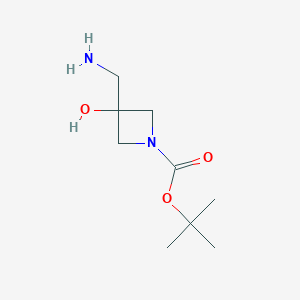
N-méthoxy-N-méthyl-2-(2-oxopyrrolidin-1-yl)acétamide
Vue d'ensemble
Description
“N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide” is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 . It is a member of the class of organic compounds known as phenylpyrrolidines .
Synthesis Analysis
The synthesis of a similar compound, a fluorinated derivative of sigma-1 receptor modulator E1R, has been reported . The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis of fluorinated E1R structural derivative .Molecular Structure Analysis
The molecular structure of “N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide” consists of a pyrrolidine ring linked to an acetamide group through a carbon atom .Chemical Reactions Analysis
A study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides has been reported . The protection of the N-hydroxy group by methylation of N-hydroxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide to N-methoxy-2-phenylacetamide in its further reaction with 0.5 eq. of t-BuOK results in the formation of intermediate 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one .Physical And Chemical Properties Analysis
“N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide” has a predicted boiling point of 310.3±44.0 °C and a predicted density of 1.181±0.06 g/cm3 .Applications De Recherche Scientifique
Synthèse d'alcènes déficients en électrons
“N-méthoxy-N-méthyl-2-(2-oxopyrrolidin-1-yl)acétamide” est utilisé comme réactif pour la synthèse d'alcènes déficients en électrons par oléfination stéréosélective des N-sulfonyl imines. Ce procédé est crucial pour la création de composés ayant des propriétés électroniques spécifiques, précieux dans diverses applications chimiques et pharmaceutiques .
Réactions d'addition asymétriques catalysées par les phosphines
Ce composé joue un rôle dans les réactions d'addition asymétriques catalysées par les phosphines, essentielles pour la production de molécules chirales. Les molécules chirales revêtent une importance significative en pharmacologie, car elles peuvent donner lieu à des médicaments plus efficaces et présentant moins d'effets secondaires .
Réaction de Rauhut-Currier intramoléculaire énantiosélective catalysée par la cystéine
Il sert de réactif dans les réactions de Rauhut-Currier intramoléculaires énantiosélectives catalysées par la cystéine. Ce type de réaction est utilisé pour créer des structures moléculaires complexes que l'on trouve souvent dans les produits naturels et les médicaments .
Oléfination de Wittig
Le composé est impliqué dans l'oléfination de Wittig, une réaction chimique utilisée pour former des alcènes à partir d'aldéhydes ou de cétones en utilisant des ylures de phosphonium. Cette réaction est largement utilisée dans la synthèse de produits chimiques fins et de médicaments .
Synthèse de produits naturels marins
Il est utilisé dans la synthèse de produits naturels marins tels que la myriaporone et l'usnéoidone, servant de synthon de cétone. Les produits naturels marins sont une source riche de nouveaux composés bioactifs ayant des applications thérapeutiques potentielles .
Intermédiaire de synthèse polyvalent
En tant qu'amide de Weinreb, ce composé est largement utilisé comme intermédiaire de synthèse polyvalent dans les synthèses organiques. Il sert d'excellent agent acylant pour les réactifs organolithium ou organomagnésium et de robuste équivalent du groupe aldéhyde, étendant son utilité à la préparation d'acides aminés et de peptides N-protégés .
Safety and Hazards
Mécanisme D'action
Target of Action
N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide is a derivative of pyrrolidin-2-one . Pyrrolidin-2-one derivatives are known to exhibit psychotropic and cerebroprotective effects . They are widely used for the treatment of central nervous system and cerebrovascular disorders . .
Mode of Action
It is known that pyrrolidin-2-one derivatives, to which this compound is related, interact with their targets in the central nervous system to exert their effects .
Biochemical Pathways
It is known that pyrrolidin-2-one derivatives, to which this compound is related, can affect various biochemical pathways in the central nervous system .
Result of Action
It is known that pyrrolidin-2-one derivatives, to which this compound is related, can have psychotropic and cerebroprotective effects .
Analyse Biochimique
Biochemical Properties
N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to modulate the activity of acetylcholine receptors, which are crucial for neurotransmission. Additionally, this compound can influence the function of glutamate receptors, thereby affecting synaptic plasticity and cognitive functions .
Cellular Effects
The effects of N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide on cellular processes are profound. It has been shown to enhance cell signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA). This modulation can lead to increased gene expression of neurotrophic factors, which support neuron growth and survival. Furthermore, the compound can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide exerts its effects through several mechanisms. It binds to specific sites on acetylcholine and glutamate receptors, enhancing their activity. This binding can lead to increased calcium ion influx, which is essential for various cellular functions. Additionally, the compound can inhibit certain enzymes, such as acetylcholinesterase, thereby prolonging the action of neurotransmitters in the synaptic cleft .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained enhancement of cognitive functions and neuronal health. Prolonged use may also result in adaptive changes in receptor sensitivity .
Dosage Effects in Animal Models
The effects of N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions without significant adverse effects. At higher doses, it can lead to toxicity, manifesting as neurodegeneration and impaired motor functions. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm .
Metabolic Pathways
N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes. The metabolites are then excreted through the kidneys. The compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues. This distribution is crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide is essential for its activity. The compound is primarily localized in the cytoplasm and can be found in various organelles, including the mitochondria and endoplasmic reticulum. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments, thereby modulating its function .
Propriétés
IUPAC Name |
N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-9(13-2)8(12)6-10-5-3-4-7(10)11/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOQQJQNYUDOHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN1CCCC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B1525924.png)







